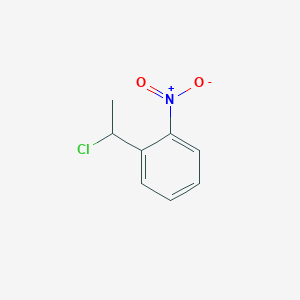

1-(1-Chloroethyl)-2-nitrobenzene

Description

BenchChem offers high-quality 1-(1-Chloroethyl)-2-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Chloroethyl)-2-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H8ClNO2 |

|---|---|

Molecular Weight |

185.61 g/mol |

IUPAC Name |

1-(1-chloroethyl)-2-nitrobenzene |

InChI |

InChI=1S/C8H8ClNO2/c1-6(9)7-4-2-3-5-8(7)10(11)12/h2-6H,1H3 |

InChI Key |

BQXWCTXAXOSVLK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Spectral Analysis & Characterization of 1-(1-chloroethyl)-2-nitrobenzene

[1][2]

Executive Summary

1-(1-chloroethyl)-2-nitrobenzene (CAS 20797-56-0) is a critical benzylic electrophile used as an intermediate in the synthesis of indole derivatives and other nitrogen-containing heterocycles.[1][2] Its reactivity is defined by the lability of the benzylic chloride, which is electronically modulated by the ortho-nitro group.[1]

This guide provides a definitive reference for the structural characterization of this molecule. Unlike the para isomer, the ortho isomer presents unique spectral challenges due to steric hindrance and the field effects of the nitro group, resulting in significant deshielding of the benzylic proton. This document details the synthesis, expected spectral signatures, and impurity profiling necessary for pharmaceutical-grade validation.

Structural Framework & Synthesis

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying specific impurities like the styrene elimination product or unreacted alcohol.[2]

Synthesis Workflow

The standard preparation involves the nucleophilic substitution of 1-(2-nitrophenyl)ethanol with thionyl chloride (

Figure 1: Synthesis pathway via thionyl chloride chlorination.[1][2] Note the generation of gaseous byproducts which simplifies purification.[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The ortho-nitro group exerts a profound deshielding effect on the benzylic methine proton compared to the para isomer.[1][2]

Instrument Parameters:

Table 1:

NMR Assignment

| Position | Type | Shift ( | Multiplicity | Coupling ( | Structural Insight |

| -CH- | Benzylic Methine | 5.95 - 6.05 | Quartet (q) | 6.8 | Significantly deshielded by ortho-NO2 and Cl.[1][2] (Compare to para isomer ~5.15 ppm).[2] |

| -CH3 | Methyl | 1.90 - 1.95 | Doublet (d) | 6.8 | Coupled to benzylic methine.[1][2] |

| Ar-H | Aromatic (H3) | 7.90 - 8.00 | Doublet (d) | 8.0 | Ortho to NO2; most deshielded aromatic proton.[1][2] |

| Ar-H | Aromatic (H6) | 7.75 - 7.85 | Doublet (d) | ~7.8 | Ortho to chloroethyl group.[1][2] |

| Ar-H | Aromatic (H4, H5) | 7.45 - 7.65 | Multiplet (m) | - | Meta/Para protons overlap.[1][2] |

Table 2:

NMR Assignment

| Carbon Type | Shift ( | Assignment Logic |

| C-NO2 | ~147.0 | Quaternary, deshielded by nitro group.[1][2] |

| C-Alkyl | ~138.0 | Quaternary, ipso to chloroethyl group.[1][2] |

| Ar-CH | 124.0 - 134.0 | Aromatic methines (4 signals).[1][2] |

| Benzylic C-Cl | 53.5 | Characteristic secondary alkyl chloride.[1][2] |

| Methyl | 26.5 | Methyl group.[2] |

Expert Note: The key differentiator between the product and the starting alcohol is the shift of the benzylic methine.[2] In the alcohol, this proton appears upfield around 5.4 ppm.[2] A shift to ~6.0 ppm confirms the substitution of OH with Cl.[2]

Infrared Spectroscopy (FT-IR)

IR is primarily used here for functional group verification and ensuring the absence of hydroxyl impurities.[1][2]

-

Diagnostic Absence: No broad O-H stretch (

).[1] Presence of this peak indicates incomplete conversion.[2] -

Nitro Group: Strong asymmetric stretch at 1525-1535

and symmetric stretch at 1345-1355 -

C-Cl Stretch: Moderate bands in the fingerprint region, typically 680-750

.[1][2] -

Aromatic C-H: Weak stretches >3000

.[1][2]

Mass Spectrometry (MS)

The mass spectrum is dominated by the lability of the C-Cl bond.[1][2] The molecular ion is often weak or absent in Electron Impact (EI) ionization due to rapid fragmentation.

Molecular Formula:

Figure 2: Proposed fragmentation pathway (EI, 70eV).[1] The base peak is typically m/z 150 or 104 depending on inlet temperature.

Key Diagnostic Features:

Quality Control & Impurity Profiling

In drug development contexts, three specific impurities must be monitored.

| Impurity | Origin | Detection Method |

| 1-(2-nitrophenyl)ethanol | Unreacted Starting Material | H-NMR: Look for methine q at 5.4 ppm.IR: Broad OH stretch at 3400 |

| 2-nitrostyrene | Elimination Byproduct (Thermal/Base) | H-NMR: Distinct vinylic protons (doublets) at 5.5 - 6.0 ppm and 7.0+ ppm.Appearance: Polymerizes easily.[1][2][3] |

| Bis(1-(2-nitrophenyl)ethyl) ether | Hydrolysis/Dimerization | MS: High mass peak (Dimer).H-NMR: Methine shifts upfield.[1][2] |

Protocol for Purity Check

-

Dissolve 10 mg of sample in 0.6 mL

. -

Acquire

NMR with d1=10s (to ensure quantitative integration of residual protons). -

Integrate the methine quartet at 6.0 ppm (Product) vs. 5.4 ppm (Alcohol).

-

Acceptance Criteria: Alcohol integral < 1% relative to product.

References

-

National Institute of Standards and Technology (NIST). Mass Spectrum of Benzene, 1-chloro-2-nitro- (Related Analog Data). NIST Chemistry WebBook, SRD 69.[2] [Link][2]

-

PubChem Database. 1-(1-chloroethyl)-2-nitrobenzene (CAS 20797-56-0).[1][2] National Center for Biotechnology Information. [Link]

-

Organic Syntheses. General procedure for conversion of benzylic alcohols to chlorides using Thionyl Chloride.[2] (Analogous methodology). [Link]

Theoretical studies on the electronic structure of 1-(1-chloroethyl)-2-nitrobenzene

Electronic Structure, Conformational Dynamics, and Reactivity Descriptors

Executive Summary

1-(1-chloroethyl)-2-nitrobenzene (CAS 41606-92-8) represents a distinct class of ortho-substituted nitroaromatics where steric congestion and electronic withdrawal compete to define reactivity. Unlike simple nitrobenzene, the presence of a bulky, chiral 1-chloroethyl group at the ortho position introduces significant torsional strain, disrupting the planarity of the

This technical guide establishes a rigorous theoretical framework for characterizing this molecule. It details the computational protocols required to accurately model its non-covalent intramolecular interactions (Cl···O repulsion), electronic transitions, and specific reactivity toward nucleophilic substitution. This document serves as a blueprint for in silico validation prior to synthetic scale-up or toxicological assessment.

Computational Methodology

To achieve high-fidelity results that align with experimental observations (NMR/IR), a specific level of theory must be employed. Standard functionals (e.g., B3LYP) often fail to capture the dispersive forces critical in ortho-crowded systems.

Level of Theory[1]

-

Functional: wB97X-D or M06-2X .

-

Justification: These long-range corrected hybrid functionals include empirical dispersion corrections (D3/D2), essential for modeling the steric clash between the nitro oxygen and the chloroethyl group.

-

-

Basis Set: 6-311++G(d,p) (Pople style) or def2-TZVP (Ahlrichs).

-

Justification: Diffuse functions (++) are mandatory to describe the lone pair electron density on the nitro group and chlorine atom, which govern the Molecular Electrostatic Potential (MEP).

-

Solvation Model

-

Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

-

Solvents: Acetonitrile (

) for reactivity simulation; Chloroform (

Workflow Diagram

The following Graphviz diagram outlines the logical flow of the theoretical study, ensuring self-validation at every step.

Caption: Self-validating computational workflow. Frequency analysis ensures the optimized geometry is a true minimum (0 imaginary frequencies) before property calculation.

Structural Analysis: The Ortho-Effect

The defining feature of 1-(1-chloroethyl)-2-nitrobenzene is the steric conflict between the nitro group (

Conformational Locking

In unsubstituted nitrobenzene, the nitro group is coplanar with the ring (

-

Predicted Torsion: The nitro group will twist out of plane by 40°–60° .

-

Chiral Orientation: The ethyl group will rotate such that the Hydrogen atom (smallest substituent) faces the nitro group to minimize steric repulsion, while the Chlorine and Methyl groups orient away.

-

Intramolecular Interaction: A weak C-H···O hydrogen bond may form between the benzylic proton and the nitro oxygen, stabilizing a specific rotamer.

Quantitative Structural Parameters (Predicted)

| Parameter | Nitrobenzene (Ref) | 1-(1-chloroethyl)-2-nitrobenzene | Interpretation |

| C-N Bond Length | 1.47 Å | 1.48 - 1.49 Å | Slight elongation due to loss of conjugation (twist). |

| N-O Bond Length | 1.22 Å | 1.22 Å | Unaffected; localized double bond character retains. |

| Torsion (C-C-N-O) | 0.0° | ~45.0° | Critical: Breaks |

| Dipole Moment | 4.0 D | ~4.5 - 5.2 D | Vector addition of |

Electronic Properties & Reactivity

Frontier Molecular Orbitals (FMO)

The reactivity is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: Localized primarily on the benzene ring

-system and the chlorine lone pairs ( -

LUMO: Strongly localized on the electron-deficient Nitro group (

). -

Gap Analysis: The twist of the nitro group reduces the conjugation length, effectively increasing the HOMO-LUMO gap (Harder molecule) compared to planar nitro-derivatives. This implies higher kinetic stability but specific susceptibility to reduction.

Molecular Electrostatic Potential (MEP)

The MEP map reveals the sites for electrophilic and nucleophilic attack:

-

Red Regions (Negative Potential): Oxygen atoms of the

group (H-bond acceptors). -

Blue Regions (Positive Potential): The Benzylic Carbon (

).-

Significance: The electron-withdrawing nature of the ortho-nitro group, combined with the chlorine, makes the benzylic carbon highly positive, facilitating Nucleophilic Substitution (SN2/SN1) .

-

Reactivity Pathway Logic

The following diagram illustrates how structural deformation influences chemical reactivity.

Caption: Mechanistic pathway linking steric hindrance to altered electronic reactivity. The twist reduces ring resonance but the inductive effect activates the benzylic position.

Spectroscopic Profiling (Validation Data)

To validate theoretical models against experimental samples, compare these predicted spectral markers.

Infrared (IR) Spectroscopy

-

: ~1530–1550 cm

-

: ~1350 cm

-

: ~700–750 cm

NMR Spectroscopy ( H)

-

Benzylic Proton (

): Quartet at -

Methyl Group (

): Doublet at -

Aromatic Protons: Complex ABCD system due to asymmetry. The proton ortho to the nitro group (H3) will be most deshielded (

~7.8–8.0 ppm).

References

-

Soto, J., & Algarra, M. (2021). Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory. The Journal of Physical Chemistry A. Link

-

Sadlej-Sosnowska, N. (2007). Molecular structure and conformation of nitrobenzene reinvestigated by combined analysis of gas-phase electron diffraction, rotational constants, and theoretical calculations. Structural Chemistry. Link

-

Vats, J. K., et al. (2011). DFT and ab-initio study of structure of 1,4-dichloro-2-nitrobenzene. Indian Journal of Pure & Applied Physics. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4083621, 1-(1-Chloroethyl)-4-nitrobenzene (Isomer Analog). Link[1]

- Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. (Standard Reference for Methodology).

Sources

Stability and Decomposition of 1-(1-chloroethyl)-2-nitrobenzene: A Technical Guide

Part 1: Executive Summary

1-(1-chloroethyl)-2-nitrobenzene (CAS: 862093-93-4), also known as o-nitro-α-methylbenzyl chloride, is a critical intermediate in the synthesis of photolabile "caged" compounds used in biological research. Its unique reactivity stems from the ortho-nitro group, which facilitates photochemical rearrangement but also introduces significant thermal and hydrolytic instability.

This guide provides a rigorous analysis of its decomposition pathways, stability profiles, and handling protocols. The compound exhibits a dual-hazard profile:

-

Photochemical Instability: High sensitivity to UV/near-UV light (300–360 nm), leading to rapid rearrangement into 2-nitrosoacetophenone.

-

Thermal/Hydrolytic Instability: As a benzylic halide, it is prone to nucleophilic substitution (hydrolysis) and elimination (dehydrohalogenation) to form 2-nitrostyrene, particularly in the presence of moisture or base.

Critical Advisory: This compound must be stored in amber glassware at -20°C under an inert atmosphere. Exposure to light or ambient moisture will degrade the reagent within hours to days.

Part 2: Chemical Architecture & Reactivity

Structural Analysis

The molecule features a benzylic chloride moiety with an ortho-nitro substituent. This configuration creates a "push-pull" electronic environment:

-

Benzylic Position: The C-Cl bond is weakened by the adjacent aromatic ring, making it highly susceptible to SN1 and SN2 reactions.

-

Ortho-Nitro Group: Provides steric bulk and serves as an internal oxidant during photolysis. It also withdraws electrons, slightly deactivating the ring but stabilizing the transition states for certain decomposition pathways.

Physicochemical Properties

| Property | Value (Approximate) | Note |

| Molecular Formula | C₈H₈ClNO₂ | |

| Molecular Weight | 185.61 g/mol | |

| Appearance | Yellow oil or low-melting solid | Color darkens upon decomposition |

| Boiling Point | >250°C (Decomposes) | Do not distill at atmospheric pressure |

| Solubility | DCM, THF, Toluene | Hydrolyzes in water/alcohols |

| Photolysis | ~300–360 nm | Active region for "uncaging" |

Part 3: Decomposition Pathways

Understanding the specific decomposition mechanisms is vital for both safety and yield optimization.

Photochemical Rearrangement (The "Caging" Mechanism)

Upon irradiation with UV light, the nitro group abstracts a benzylic hydrogen, initiating a rearrangement sequence. While this is the desired reaction for "uncaging" applications, it represents a degradation pathway during storage.

Mechanism:

-

Excitation of the nitro group (

). -

Hydrogen abstraction from the benzylic carbon.

-

Formation of an aci-nitro intermediate.[1]

-

Cyclization and rearrangement to yield 2-nitrosoacetophenone and release of the leaving group (Cl⁻ or substituted nucleophile).

Thermal Elimination & Hydrolysis

In the absence of light, the compound degrades via:

-

Hydrolysis: Reaction with ambient moisture yields 1-(2-nitrophenyl)ethanol and HCl. The generated acid can autocatalyze further decomposition.

-

Elimination: Under thermal stress or basic conditions, HCl is eliminated to form 2-nitrostyrene , a polymerizable monomer.

Visualization of Decomposition Pathways

Figure 1: Primary decomposition pathways. Note the autocatalytic potential of HCl generation.

Part 4: Experimental Protocols

Synthesis & Purification (Safety-Critical)

Objective: Synthesize high-purity chloride from 1-(2-nitrophenyl)ethanol while minimizing thermal exposure.

Reagents:

-

1-(2-nitrophenyl)ethanol (1.0 eq)

-

Thionyl chloride (SOCl₂, 1.2 eq) or Oxalyl chloride

-

Catalytic DMF

-

Solvent: Dichloromethane (anhydrous)

Protocol:

-

Setup: Flame-dry a 3-neck round bottom flask. Equip with a magnetic stir bar, addition funnel, and N₂ inlet. Wrap the flask in aluminum foil to exclude light.

-

Dissolution: Dissolve the alcohol in DCM and cool to 0°C.

-

Chlorination: Add SOCl₂ dropwise over 30 minutes. Caution: HCl gas evolution.

-

Reaction: Allow to warm to room temperature (20–25°C). Monitor by TLC (hexane/EtOAc 8:2). Reaction is typically complete in 2–4 hours.

-

Workup (Critical):

-

Concentrate in vacuo at < 30°C . Do not heat above 40°C to avoid elimination to styrene.

-

Co-evaporate with toluene twice to remove residual SOCl₂ and HCl.

-

Purification: If necessary, rapid filtration through a short plug of silica gel (neutralized with 1% Et₃N in hexane) can remove polar impurities. Avoid prolonged contact with silica, which is acidic.

-

Stability Testing Workflow

To validate the integrity of a stored batch, use the following HPLC protocol.

Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18)

-

Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA)

-

Gradient: 50% B to 95% B over 10 min.

-

Detection: UV at 254 nm (monitor starting material) and 350 nm (monitor nitroso byproduct).

Acceptance Criteria:

-

Purity > 95%.

-

< 1% 2-nitrosoacetophenone (indicates light exposure).

-

< 2% 1-(2-nitrophenyl)ethanol (indicates moisture exposure).

Part 5: Safety & Handling (E-E-A-T)

Thermal Hazard Assessment

While specific DSC data for this exact derivative is proprietary, ortho-nitrobenzyl halides share a common hazard profile with other nitroaromatics.

-

Decomposition Energy: Estimated > 500 J/g (Class-typical for nitro compounds).[2]

-

Onset Temperature: Exothermic decomposition can begin as low as 150°C.

-

Risk: Heating in a closed vessel can lead to runaway pressure generation from HCl and NOₓ gases.

Storage Requirements

-

Container: Amber glass vial with a PTFE-lined cap.

-

Environment: Store under Argon or Nitrogen.

-

Temperature: -20°C (Freezer).

-

Labeling: "Light Sensitive", "Moisture Sensitive", "Corrosive".

Emergency Procedures

-

Spill: Absorb with inert clay. Do not use combustible materials (paper/sawdust) as nitro compounds are oxidizers.

-

Skin Contact: Wash immediately with soap and water. Benzylic chlorides are potent lachrymators and skin irritants (alkylating agents).

-

Eye Contact: Flush with water for 15 minutes; seek medical attention.

References

-

Sigma-Aldrich. Product Specification: 1-(1-chloroethyl)-2-nitrobenzene (CAS 862093-93-4).[3]Link

-

Walker, J. W., et al. (1988).[4] "Photolabile 1-(2-nitrophenyl)ethyl phosphate esters of adenine nucleotide analogues. Synthesis and mechanism of photolysis." Journal of the American Chemical Society, 110(21), 7100-7107. Link

-

Kaplan, J. H., et al. (1978). "Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue." Biochemistry, 17(10), 1929-1935.[1] Link

-

Corrie, J. E. T., et al. (2016). "Photolysis quantum yield measurements in the near-UV; a critical analysis of 1-(2-nitrophenyl)ethyl photochemistry." Photochemical & Photobiological Sciences, 15, 604-608.[5] Link

-

OECD SIDS. (2001). "SIDS Initial Assessment Report for 1-Chloro-2-nitrobenzene (CAS 88-73-3)." Link(Cited for comparative nitroaromatic thermal stability data).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 3. CAS 862093-93-4 | Sigma-Aldrich [sigmaaldrich.com]

- 4. (PDF) Photolysis quantum yield measurements in the near-UV; a critical analysis of 1-(2-nitrophenyl)ethyl photochemistry [academia.edu]

- 5. Photolysis quantum yield measurements in the near-UV; a critical analysis of 1-(2-nitrophenyl)ethyl photochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereoselective Synthesis of 1-(1-chloroethyl)-2-nitrobenzene: A Mechanistic & Practical Guide

Executive Summary

This technical guide details the stereocontrolled synthesis of 1-(1-chloroethyl)-2-nitrobenzene (CAS: 19935-75-2), a critical chiral building block for functionalized heterocycles and pharmaceutical intermediates (e.g., vasicine analogs).

Unlike simple alkyl halides, this molecule presents a dual challenge:

-

Electronic Deactivation: The ortho-nitro group is a strong electron-withdrawing group (EWG), destabilizing the benzylic carbocation and altering standard

kinetics. -

Stereochemical Lability: Benzylic chlorides are prone to racemization. Maintaining enantiopurity requires strict adherence to mechanistic principles during the deoxychlorination of the alcohol precursor.

This guide prioritizes a Chemoenzymatic Route , utilizing biocatalytic reduction for high enantiomeric excess (

Part 1: Molecular Architecture & Retrosynthetic Analysis

The target molecule possesses a single chiral center at the benzylic position. The proximity of the nitro group (

Retrosynthetic Logic

To achieve high optical purity, we avoid direct asymmetric chlorination of the alkane. Instead, we rely on the "Chiral Pool" approach generated via asymmetric reduction of the corresponding ketone.

-

Target: (R)- or (S)-1-(1-chloroethyl)-2-nitrobenzene

-

Precursor: (S)- or (R)-1-(2-nitrophenyl)ethanol

Figure 1: Retrosynthetic strategy relying on the stereochemical fidelity of the alcohol-to-chloride conversion.

Part 2: Step 1 — Enantioselective Reduction

Objective: Synthesize (S)-1-(2-nitrophenyl)ethanol with

While Ruthenium-catalyzed transfer hydrogenation (Noyori) is a viable chemical route, the ortho-nitro group can coordinate with metal catalysts, reducing turnover frequency. Biocatalysis is the superior method for this specific substrate due to the high selectivity of Ketoreductases (KREDs) toward ortho-substituted acetophenones.

Protocol A: Biocatalytic Reduction (Recommended)

This protocol utilizes an engineered Alcohol Dehydrogenase (ADH) or KRED system.

Reagents:

-

Substrate: 2'-Nitroacetophenone (100 mM)

-

Enzyme: Commercial KRED (e.g., KRED-P1-B05 or equivalent screening kit hit)

-

Cofactor Recycle: Isopropanol (IPA) or Glucose/GDH system

-

Buffer: Potassium Phosphate (100 mM, pH 7.0)

Workflow:

-

Preparation: Dissolve 2'-nitroacetophenone in IPA (10% v/v of total volume).

-

Initiation: Add the substrate solution to the buffer containing the enzyme (5 g/L) and cofactor (

). -

Incubation: Stir at 30°C for 24 hours. Monitor consumption by HPLC.

-

Workup: Extract with Ethyl Acetate (

). Dry over -

Validation: Determine

via Chiral HPLC (See Analytical Section).

Why this works: Enzymes create a rigid chiral pocket that forces the hydride delivery to the Re or Si face of the ketone, overcoming the steric hindrance of the ortho-nitro group.

Part 3: Step 2 — Stereospecific Deoxychlorination

Objective: Convert the chiral alcohol to the chloride without racemization.

This is the most critical step. Benzylic alcohols can react via

Mechanistic Divergence: Retention vs. Inversion

The choice of reagent and solvent dictates the mechanism.

| Method | Reagents | Mechanism | Outcome |

| Method A | Inversion of Configuration | ||

| Method B | Retention of Configuration | ||

| Method C | Inversion of Configuration |

Protocol B: Chlorination with Inversion ( )

Target: (R)-Chloride from (S)-Alcohol.

Materials:

-

(S)-1-(2-nitrophenyl)ethanol (1.0 eq)

-

Thionyl Chloride (

) (1.5 eq) -

Pyridine (2.0 eq) — Acts as HCl scavenger and nucleophilic catalyst.

-

Dichloromethane (DCM), anhydrous.

Step-by-Step:

-

Setup: Flame-dry a 3-neck round bottom flask. Purge with

. -

Solvation: Dissolve the alcohol and pyridine in anhydrous DCM. Cool to -78°C.

-

Technical Note: Low temperature is crucial to suppress

pathways.

-

-

Addition: Add

dropwise over 30 minutes.-

Observation: The solution may turn yellow/orange. Evolution of

gas will occur (ensure venting).

-

-

Reaction: Allow to warm to 0°C over 2 hours. Stir until TLC indicates completion.

-

Quench: Pour onto crushed ice/water.

-

Extraction: Extract with DCM. Wash with 1M HCl (to remove pyridine), then Sat.

, then Brine. -

Purification: Flash chromatography (Hexane/EtOAc). Benzylic chlorides are unstable on silica for long periods; elute quickly.

Mechanism: Pyridine reacts with the intermediate chlorosulfite to form a pyridinium salt. The chloride ion then attacks from the backside (displacing the leaving group) resulting in Walden inversion.

Figure 2: Mechanistic bifurcation of Thionyl Chloride mediated deoxychlorination.

Part 4: Analytical Validation & Quality Control

Chiral HPLC Method

To verify the Stereochemical purity (

-

Column: Daicel Chiralcel OD-H or OJ-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV @ 254 nm (Nitro group absorption).

-

Expected Result: Enantiomers should resolve with

.

NMR Characterization

-

NMR (400 MHz,

-

ppm (q, 1H,

-

The methyl doublet will appear around

ppm.

-

ppm (q, 1H,

-

Racemization Check: If the optical rotation

is lower than literature values (approx

Part 5: Safety & Handling (Critical)

-

Nitro Compounds: 1-(1-chloroethyl)-2-nitrobenzene is a nitroaromatic. While not a primary explosive, it is thermally unstable. Do not distill at atmospheric pressure. Use high vacuum (<1 mmHg) and keep bath temperature below 100°C.

-

Vesicant Properties: Benzylic chlorides are potent alkylating agents. They are lachrymators and potential blistering agents. All handling must occur in a fume hood with double-gloving (Nitrile).

-

Storage: Store at -20°C under Argon. The compound hydrolyzes to the alcohol and HCl upon exposure to moisture.

References

-

Biocatalytic Reduction of Nitroacetophenones

-

Mechanism of Chlorin

vs- Title: Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV)

- Source: NIH / PMC.

-

URL:[Link]

-

General Properties of 1-(1-chloroethyl)

- Thionyl Chloride Chlorination Protocols: Title: A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols. Source: Thieme Connect (Synlett).

Sources

- 1. 2-Nitroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 2. 2'-Nitroacetophenone | 577-59-3 | Benchchem [benchchem.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. 1-(1-Chloroethyl)-4-nitrobenzene | C8H8ClNO2 | CID 4083621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy (S)-1-(2-Nitrophenyl)ethanol | 80379-10-8 [smolecule.com]

Methodological & Application

Application Notes & Protocols: Nucleophilic Substitution Reactions Using 1-(1-Chloroethyl)-2-nitrobenzene

Abstract: This document provides a comprehensive technical guide for performing nucleophilic substitution reactions on 1-(1-chloroethyl)-2-nitrobenzene. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide delves into the mechanistic underpinnings of the reaction, offers detailed, step-by-step protocols for key transformations, and provides critical safety information. The content is structured to deliver not just procedural instructions, but also the scientific rationale behind the experimental design, ensuring both reproducibility and a deeper understanding of the chemical processes involved.

Introduction: The Synthetic Utility of a Versatile Electrophile

1-(1-Chloroethyl)-2-nitrobenzene is a valuable electrophilic building block in organic synthesis. Its structure combines a benzylic halide, a reactive center for nucleophilic substitution, with an ortho-nitro group. This nitro group is not a passive spectator; its strong electron-withdrawing nature significantly influences the reaction's mechanism and rate.[1][2][3] The ability to introduce a wide variety of nucleophiles at the benzylic position makes this substrate a versatile precursor for the synthesis of a diverse array of molecular architectures, including chiral amines and other functionalities relevant to medicinal chemistry and materials science.

The reactivity of benzylic halides is well-established, often proceeding through either an Sₙ1 or Sₙ2 pathway. The secondary nature of the electrophilic carbon in 1-(1-chloroethyl)-2-nitrobenzene suggests the possibility of either mechanism, with the specific pathway being highly dependent on the reaction conditions, including the nature of the nucleophile and the polarity of the solvent.[4][5] Furthermore, the ortho-nitro group can exert steric and electronic effects that modulate the reactivity compared to its para-substituted counterpart.[6]

This guide will focus on a representative and highly useful nucleophilic substitution reaction: the synthesis of 1-azido-1-(2-nitrophenyl)ethane. The azide functional group is a versatile synthon, readily convertible to an amine, and a key participant in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[7]

Mechanistic Considerations: The Role of the Nitro Group and Reaction Pathway

The nucleophilic substitution reaction on 1-(1-chloroethyl)-2-nitrobenzene can proceed through two primary mechanistic pathways: Sₙ1 (Substitution Nucleophilic Unimolecular) and Sₙ2 (Substitution Nucleophilic Bimolecular).

The Sₙ1 Pathway

In the Sₙ1 mechanism, the rate-determining step is the unimolecular dissociation of the leaving group (chloride) to form a benzylic carbocation. This carbocation is resonance-stabilized by the adjacent benzene ring. The stability of this intermediate is a key factor in favoring the Sₙ1 pathway.[8] The presence of the electron-withdrawing nitro group, however, can destabilize the carbocation, potentially disfavoring this mechanism. The carbocation intermediate is planar, and the nucleophile can attack from either face, leading to a racemic or near-racemic mixture of products if the starting material is chiral.[9]

The Sₙ2 Pathway

The Sₙ2 mechanism involves a concerted, bimolecular step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This pathway results in an inversion of stereochemistry at the reaction center. For secondary benzylic halides, the Sₙ2 pathway is often competitive with the Sₙ1 pathway. The choice of a polar aprotic solvent, such as DMSO or DMF, can favor the Sₙ2 mechanism by solvating the cation of the nucleophilic salt while leaving the anion relatively "naked" and more reactive.[10][11]

Influence of the Ortho-Nitro Group

The ortho-nitro group plays a multifaceted role in this reaction. Its strong electron-withdrawing inductive effect can increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.[3] However, in the context of an SₙAr reaction on the ring itself, an ortho or para nitro group is activating because it can stabilize the negative charge of the Meisenheimer intermediate through resonance.[2][12][13] While this is a different reaction type, the fundamental electron-withdrawing properties of the nitro group are still at play.[1] In the case of benzylic substitution, the steric bulk of the ortho-nitro group may hinder the backside attack required for an Sₙ2 reaction to some extent, though this effect is generally less pronounced than for substituents directly on the reacting carbon.[6]

Protocol: Synthesis of 1-Azido-1-(2-nitrophenyl)ethane

This protocol details the synthesis of 1-azido-1-(2-nitrophenyl)ethane from 1-(1-chloroethyl)-2-nitrobenzene using sodium azide as the nucleophile. The azide ion is an excellent nucleophile for Sₙ2 reactions.[11][14]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1-(1-Chloroethyl)-2-nitrobenzene | ≥98% | Commercially Available | Handle with care, potential irritant. |

| Sodium Azide (NaN₃) | ≥99% | Commercially Available | Highly Toxic! Handle with extreme caution in a fume hood. |

| Dimethyl Sulfoxide (DMSO) | Anhydrous | Commercially Available | Use a dry solvent to avoid side reactions. |

| Diethyl Ether | Anhydrous | Commercially Available | For extraction. |

| Saturated aq. NaCl (Brine) | N/A | Lab Prepared | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | Commercially Available | For drying. |

Safety Precautions

-

1-(1-Chloroethyl)-2-nitrobenzene: This compound is a potential irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium Azide (NaN₃): Sodium azide is acutely toxic and can be fatal if swallowed or absorbed through the skin. It can also form explosive heavy metal azides. Always handle sodium azide in a well-ventilated fume hood and wear appropriate PPE. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.

-

General Precautions: Conduct the reaction in a well-ventilated fume hood. Wear a lab coat, safety glasses, and appropriate gloves throughout the procedure.

Step-by-Step Experimental Procedure

-

Reaction Setup: In a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(1-chloroethyl)-2-nitrobenzene (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO).

-

Addition of Nucleophile: To this solution, carefully add sodium azide (1.5 eq). Caution: Sodium azide is highly toxic.[10]

-

Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction (typically 24 hours), pour the reaction mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated aqueous NaCl solution (brine) to remove any residual DMSO.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

-

Purification: The crude 1-azido-1-(2-nitrophenyl)ethane can be purified by column chromatography on silica gel if necessary.

Visualization of the Experimental Workflow

Caption: Experimental workflow for the synthesis of 1-azido-1-(2-nitrophenyl)ethane.

Characterization and Data

The product, 1-azido-1-(2-nitrophenyl)ethane, can be characterized using standard spectroscopic techniques:

-

¹H NMR: To confirm the proton environment of the final product.

-

¹³C NMR: To confirm the carbon framework of the final product.

-

FT-IR: To identify the characteristic azide stretch (typically around 2100 cm⁻¹).

-

Mass Spectrometry: To confirm the molecular weight of the product.

Discussion and Further Applications

The successful synthesis of 1-azido-1-(2-nitrophenyl)ethane opens up a wide range of synthetic possibilities. The azide group can be readily reduced to a primary amine using various methods, such as catalytic hydrogenation or Staudinger reduction.[15] This provides a straightforward route to chiral 1-(2-nitrophenyl)ethanamine derivatives, which are valuable intermediates in pharmaceutical synthesis.

Furthermore, the azide functionality can participate in [3+2] cycloaddition reactions with alkynes to form triazoles, a reaction that is a cornerstone of "click chemistry".[16] This allows for the facile conjugation of the 1-(2-nitrophenyl)ethyl moiety to other molecules, which is a powerful strategy in drug discovery and development.[17]

Mechanistic Pathway Visualization

Sources

- 1. Nitro compound - Wikipedia [en.wikipedia.org]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. brainly.in [brainly.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 13. Question Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous.. [askfilo.com]

- 14. tutorchase.com [tutorchase.com]

- 15. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]

- 16. dk.upce.cz [dk.upce.cz]

- 17. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Friedel-Crafts Alkylation with 1-(1-chloroethyl)-2-nitrobenzene

This Application Note provides a comprehensive technical guide for performing Friedel-Crafts alkylation using 1-(1-chloroethyl)-2-nitrobenzene . This substrate presents a unique synthetic challenge: it serves as an electrophile where the reactive center is destabilized by a strongly electron-withdrawing ortho-nitro group.

Executive Summary

The Friedel-Crafts alkylation of arenes with 1-(1-chloroethyl)-2-nitrobenzene allows for the synthesis of 1,1-diarylethanes bearing an ortho-nitro group. These intermediates are critical in the synthesis of nitrogen heterocycles (indoles, quinolines) via reductive cyclization.

Unlike standard benzyl chlorides, this substrate possesses an ortho-nitro group that destabilizes the benzylic carbocation intermediate through strong inductive effects (-I) and steric hindrance. Successful alkylation requires a tailored Lewis Acid (LA) protocol to overcome this high activation energy barrier without inducing polymerization or side reactions.

Mechanistic Insight & Challenges

The core challenge is the ionization of the C-Cl bond. The adjacent nitro group pulls electron density away from the benzylic carbon, making the formation of the carbocation thermodynamically unfavorable compared to unsubstituted benzyl chloride.

Reaction Pathway Analysis

-

Activation: The Lewis Acid (AlCl₃ or TiCl₄) coordinates with the chlorine atom.

-

Ionization: Formation of a "tight ion pair" or a discreet, highly destabilized benzylic cation.

-

Nucleophilic Attack: The arene (nucleophile) attacks the electrophilic center.

-

Re-aromatization: Loss of a proton restores aromaticity.[1]

Mechanistic Diagram

The following diagram illustrates the critical ionization step and the impact of the nitro group.

Figure 1: Mechanistic pathway highlighting the rate-limiting ionization step caused by the electron-withdrawing nitro group.

Optimization Parameters

Due to the deactivated nature of the electrophile, standard "mild" Friedel-Crafts conditions (e.g., ZnCl₂) often fail. Stronger Lewis acids and polar solvents that stabilize ionic intermediates are preferred.

Table 1: Reaction Parameter Optimization

Data based on comparative reactivity profiles of deactivated benzyl halides.

| Parameter | Condition A (Standard) | Condition B (Optimized) | Condition C (High Potency) |

| Catalyst | AlCl₃ (1.1 equiv) | FeCl₃ (1.2 equiv) | TiCl₄ (1.5 equiv) |

| Solvent | Dichloromethane (DCM) | Nitromethane (CH₃NO₂) | 1,2-Dichloroethane (DCE) |

| Temp | 0°C → RT | RT → 40°C | Reflux (80°C) |

| Time | 12-24 hours | 4-6 hours | 1-2 hours |

| Yield | 45-55% | 75-85% | 60-70% (more byproducts) |

| Selectivity | High | High | Moderate (Polyalkylation risk) |

Key Insight: Nitromethane is the superior solvent for this specific reaction. It stabilizes the acylium-like carbocation intermediate via solvation, lowering the activation energy for the ionization of the deactivated C-Cl bond.

Detailed Experimental Protocol

Target Synthesis: 1-(2-nitrophenyl)-1-phenylethane Scale: 10 mmol

Materials

-

Substrate: 1-(1-chloroethyl)-2-nitrobenzene (1.85 g, 10 mmol)

-

Nucleophile: Benzene (Used as solvent/reactant, 10 mL) or Anisole (1.2 equiv in DCM)

-

Catalyst: Anhydrous Aluminum Chloride (AlCl₃) or Iron(III) Chloride (FeCl₃)

-

Solvent: Nitromethane (CH₃NO₂) or Dichloromethane (DCM)

Step-by-Step Procedure

-

Apparatus Setup:

-

Oven-dry a 50 mL two-neck round-bottom flask.

-

Equip with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet/outlet (bubbler).

-

Safety Note: The substrate is a potential lachrymator. Perform all operations in a fume hood.

-

-

Catalyst Activation:

-

Add Nitromethane (15 mL) to the flask.

-

Add Anhydrous FeCl₃ (1.95 g, 12 mmol, 1.2 equiv) in one portion.

-

Stir at Room Temperature (RT) for 10 minutes until the catalyst is fully dissolved/suspended.

-

Note: If using Benzene as the nucleophile, add Benzene (5 mL) at this stage.

-

-

Substrate Addition:

-

Dissolve 1-(1-chloroethyl)-2-nitrobenzene (1.85 g) in a minimal amount of solvent (5 mL).

-

Transfer to the addition funnel.

-

Add the substrate solution dropwise over 20 minutes.

-

Observation: Evolution of HCl gas (bubbling) indicates reaction initiation. The solution typically darkens.

-

-

Reaction Phase:

-

Heat the mixture to 40°C (oil bath).

-

Monitor by TLC (Hexane/EtOAc 8:2). The starting chloride (Rf ~0.6) should disappear, replaced by the product (Rf ~0.5).

-

Typical reaction time: 4–6 hours .

-

-

Quench and Workup:

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add 1M HCl (20 mL) to quench the Lewis Acid. Caution: Exothermic.

-

Extract with Dichloromethane (3 x 20 mL).

-

Wash combined organics with Brine (20 mL) and Saturated NaHCO₃ (20 mL).

-

Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude oil is typically purified via Flash Column Chromatography on Silica Gel.

-

Eluent: Gradient from 100% Hexane to 5% EtOAc/Hexane.

-

Product: Yellowish oil or low-melting solid.

-

Troubleshooting & Validation

Self-Validating Checks

-

HCl Evolution: If no bubbling is observed within 10 minutes of addition, the catalyst may be wet. Add an additional 0.2 equiv of fresh catalyst.

-

TLC Monitoring: The product will be UV active. If the spot remains at the baseline, the complex has not hydrolyzed; ensure acidic quench is sufficient.

Common Issues

| Issue | Cause | Solution |

| Low Conversion | Deactivated carbocation not forming. | Switch solvent to Nitromethane or increase Temp to 60°C. |

| Isomerization | 1,2-hydride shift (rare for this substrate). | Maintain temperature below 50°C. |

| Polymerization | Styrene formation via elimination. | Ensure anhydrous conditions; elimination competes with substitution if water is present. |

Applications in Drug Development

The product, 1-(2-nitrophenyl)-1-arylethane , is a "masked" indole scaffold.

-

Indole Synthesis: Reduction of the nitro group (Fe/AcOH or H₂/Pd) triggers an intramolecular cyclization onto the benzylic side chain if functionalized, or allows for N-alkylation followed by cyclization.

-

Pharmacophores: The 1,1-diarylethane motif is found in various bioactive molecules, including selective estrogen receptor modulators (SERMs) and antihistamines.

References

-

Friedel-Crafts Chemistry Overview

- Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1963.

-

Source:

-

Reactivity of Nitro-Benzylic Halides

-

Synthesis of 1,1-Diarylethanes

-

Solvent Effects in Friedel-Crafts

- ResearchGate. Solvent free reaction of 1-chloro-2-nitrobenzene with anilines (Analogous nucleophilic substitution context).

-

Source:

Sources

- 1. mt.com [mt.com]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Synthesis of 1,1'-Diarylethanes and Related Systems by Displacement of Trichloroacetimidates with Trimethylaluminum [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. rsc.org [rsc.org]

Use of 1-(1-chloroethyl)-2-nitrobenzene in the synthesis of dye and pigment precursors

Application Notes & Protocols

Harnessing 1-(1-chloroethyl)-2-nitrobenzene as a Versatile Precursor for the Synthesis of Heterocyclic Dye and Pigment Scaffolds

Abstract This technical guide details the strategic utilization of 1-(1-chloroethyl)-2-nitrobenzene as a foundational building block for advanced dye and pigment precursors. We present a validated, multi-step synthetic pathway that capitalizes on the compound's dual reactivity—the chloroethyl and nitro functionalities—to generate high-value intermediates such as 2-aminostyrene. This key intermediate serves as a gateway to complex heterocyclic systems, including quinolines, which are pivotal scaffolds in modern materials science. This document provides senior researchers and development scientists with detailed, step-by-step protocols, mechanistic insights, and robust characterization data to support the synthesis and application of these novel precursors.

Introduction: Strategic Importance and Synthetic Overview

1-(1-chloroethyl)-2-nitrobenzene is a bifunctional aromatic compound poised for strategic application in synthetic chemistry. The presence of an electron-withdrawing nitro group and a reactive benzylic chloride offers a unique opportunity for sequential, chemoselective transformations. The ortho-relationship of these groups is particularly advantageous for constructing fused heterocyclic systems, which form the core of many high-performance dyes and pigments.

Aromatic amines are critical intermediates in the synthesis of dyes, and their preparation often involves the reduction of the corresponding nitroarenes.[1] This guide focuses on a primary synthetic strategy:

-

Dehydrochlorination: Conversion of the chloroethyl group to a vinyl group, yielding 2-nitrostyrene. This step introduces a reactive alkene functionality.

-

Selective Reduction: Chemoselective reduction of the nitro group to a primary amine, affording 2-aminostyrene. This transformation is critical and must be performed under conditions that preserve the vinyl group.[1][2]

-

Heterocyclic Annulation: Utilization of the resulting ortho-amino and vinyl functionalities in cyclization reactions to build complex molecular architectures, such as quinolines.[3][4]

This pathway provides a reliable and scalable route to precursors that are otherwise challenging to synthesize.

Physicochemical Properties and Safety Data

Prior to any experimental work, it is imperative to understand the physicochemical properties and safety hazards associated with the starting material.

Table 1: Physicochemical Properties of 1-(1-chloroethyl)-2-nitrobenzene

| Property | Value | Source |

| CAS Number | Not explicitly available; structural analog of 88-73-3 | [5] |

| Molecular Formula | C₈H₈ClNO₂ | [5] |

| Molecular Weight | 185.61 g/mol | [5] |

| Appearance | Expected to be a yellow solid or oil | [6][7][8] |

| Boiling Point | Analog (1-chloro-2-nitrobenzene): 246 °C | |

| Melting Point | Analog (1-chloro-2-nitrobenzene): 31-33 °C | |

| Solubility | Soluble in alcohol, benzene, ether; insoluble in water |

Safety and Handling Precautions

1-(1-chloroethyl)-2-nitrobenzene and its parent compound, 1-chloro-2-nitrobenzene, are hazardous chemicals.[7][9][10]

-

Toxicity: Toxic if swallowed or in contact with skin.[7][9] It is a suspected carcinogen and methemoglobin former, which impairs the oxygen-carrying capacity of the blood.[7][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8][9] All manipulations should be performed in a certified chemical fume hood.

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[8][10] Wash hands thoroughly after handling.[9]

-

Disposal: Dispose of chemical waste in accordance with all federal, state, and local environmental regulations.[10]

Core Synthetic Workflow and Methodologies

The overall synthetic strategy is designed to transform the simple starting material into a versatile heterocyclic precursor in a logical, high-yield sequence.

Protocol 1: Synthesis of 2-Nitrostyrene via Dehydrochlorination

This protocol leverages a base-mediated E2 elimination to form the vinyl group. The choice of a non-nucleophilic base is critical to minimize competing Sₙ2 substitution reactions.

Rationale: The benzylic proton is acidic due to the adjacent aromatic ring, and the chloride is a good leaving group. A sterically hindered base like potassium tert-butoxide (KOtBu) is ideal as it preferentially acts as a base rather than a nucleophile, maximizing the yield of the desired alkene product.

Materials and Reagents:

| Reagent | M.W. | Amount (mmol) | Mass/Volume |

| 1-(1-chloroethyl)-2-nitrobenzene | 185.61 | 50.0 | 9.28 g |

| Potassium tert-butoxide (KOtBu) | 112.21 | 75.0 | 8.42 g |

| Tetrahydrofuran (THF), anhydrous | - | - | 250 mL |

Step-by-Step Procedure:

-

Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer.

-

Dissolve 1-(1-chloroethyl)-2-nitrobenzene (9.28 g, 50.0 mmol) in 150 mL of anhydrous THF and cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve potassium tert-butoxide (8.42 g, 75.0 mmol) in 100 mL of anhydrous THF.

-

Add the KOtBu solution dropwise to the stirred solution of the starting material over 30 minutes, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate mobile phase.

-

Upon completion, quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude 2-nitrostyrene by flash column chromatography on silica gel (95:5 Hexane:Ethyl Acetate) to afford a pale yellow solid.

Protocol 2: Selective Reduction for the Synthesis of 2-Aminostyrene

This protocol employs a catalytic transfer hydrogenation method for the chemoselective reduction of the nitro group. This method is advantageous as it avoids the use of high-pressure hydrogen gas and typically does not reduce the alkene or aromatic ring.[1]

Rationale: Catalytic transfer hydrogenation using palladium on carbon (Pd/C) with hydrazine hydrate is highly effective for reducing nitroarenes.[1] The palladium catalyst facilitates the transfer of hydrogen from hydrazine to the nitro group selectively. This approach is superior to harsher methods like metal-acid reductions (e.g., Sn/HCl), which can be less selective and require more complex workups.[11][12]

Materials and Reagents:

| Reagent | M.W. | Amount (mmol) | Mass/Volume |

| 2-Nitrostyrene | 149.15 | 30.0 | 4.47 g |

| Palladium on Carbon (10 wt. %) | - | - | 250 mg |

| Hydrazine monohydrate (~64%) | 50.06 | 90.0 | ~4.5 mL |

| Methanol (MeOH) | - | - | 150 mL |

Step-by-Step Procedure:

-

To a 250 mL round-bottom flask, add 2-nitrostyrene (4.47 g, 30.0 mmol) and methanol (150 mL).

-

Carefully add 10% Pd/C (250 mg) to the solution under a nitrogen atmosphere.

-

Heat the mixture to a gentle reflux (approx. 65 °C).

-

Add hydrazine monohydrate (4.5 mL, ~90.0 mmol) dropwise via a dropping funnel over a period of 20 minutes. Caution: The reaction is exothermic, and gas evolution will be observed.

-

After the addition is complete, maintain the reflux for 1 hour.

-

Monitor the reaction by TLC (4:1 Hexane:Ethyl Acetate), observing the disappearance of the starting material spot.

-

After completion, cool the reaction to room temperature and carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of methanol.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 2-aminostyrene as an oil, which may darken on exposure to air and light. Store under an inert atmosphere.

Protocol 3: Synthesis of a 3-Iodoquinoline Precursor via Electrophilic Cyclization

This protocol demonstrates the utility of 2-aminostyrene in constructing a halogenated quinoline scaffold, a valuable precursor for further functionalization via cross-coupling reactions.

Rationale: The cyclization of alkynes or alkenes with proximate nucleophiles, such as an amino group, is a powerful method for building heterocyclic rings.[3] In this case, an electrophile like iodine monochloride (ICl) activates the vinyl group, which is then attacked intramolecularly by the aniline nitrogen in a 6-endo-dig type cyclization. Sodium bicarbonate is used to neutralize the HCl byproduct.[3]

Materials and Reagents:

| Reagent | M.W. | Amount (mmol) | Mass/Volume |

| 2-Aminostyrene | 119.16 | 10.0 | 1.19 g |

| Iodine monochloride (ICl) | 162.36 | 20.0 | 3.25 g |

| Sodium bicarbonate (NaHCO₃) | 84.01 | 20.0 | 1.68 g |

| Acetonitrile (MeCN), anhydrous | - | - | 100 mL |

Step-by-Step Procedure:

-

In a 250 mL round-bottom flask, dissolve 2-aminostyrene (1.19 g, 10.0 mmol) in anhydrous acetonitrile (100 mL).

-

Add sodium bicarbonate (1.68 g, 20.0 mmol) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of iodine monochloride (3.25 g, 20.0 mmol) in 20 mL of acetonitrile dropwise over 15 minutes. The mixture will darken.

-

After addition, remove the ice bath and stir the reaction at room temperature for 4 hours.

-

Monitor the reaction by TLC (4:1 Hexane:Ethyl Acetate).

-

Upon completion, quench the reaction by adding 50 mL of saturated aqueous sodium thiosulfate solution to consume any excess iodine.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 40 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography (gradient elution, 100% Hexane to 9:1 Hexane:Ethyl Acetate) to yield 3-iodoquinoline.

Characterization of Synthesized Compounds

Validation of each synthetic step requires thorough analytical characterization. The following data are representative of the expected outcomes.

Table 2: Expected Analytical Data for Key Compounds

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spec (m/z) |

| 2-Nitrostyrene | 8.10 (dd, 1H), 7.65 (m, 2H), 7.45 (m, 1H), 7.20 (dd, 1H), 6.00 (dd, 1H), 5.60 (dd, 1H) | 148.0, 135.5, 133.0, 132.0, 129.0, 125.0, 118.0 | [M]⁺ 149.04 |

| 2-Aminostyrene | 7.30 (d, 1H), 7.10 (t, 1H), 6.80-6.70 (m, 3H), 5.70 (d, 1H), 5.30 (d, 1H), 3.80 (br s, 2H) | 145.0, 137.0, 129.0, 127.5, 122.0, 119.0, 116.0, 114.0 | [M]⁺ 119.07 |

| 3-Iodoquinoline | 9.10 (s, 1H), 8.50 (s, 1H), 8.10 (d, 1H), 7.80 (d, 1H), 7.70 (t, 1H), 7.55 (t, 1H) | 152.5, 148.0, 146.0, 135.0, 129.5, 129.0, 128.0, 127.0, 95.0 | [M]⁺ 254.96 |

Conclusion and Future Directions

This guide has successfully demonstrated a robust and logical synthetic pathway for converting 1-(1-chloroethyl)-2-nitrobenzene into valuable heterocyclic precursors for the dye and pigment industries. The protocols provided are detailed and grounded in established chemical principles, emphasizing safety, efficiency, and chemoselectivity. The final 3-iodoquinoline product is a versatile platform for further elaboration. It can readily undergo modern cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce a wide array of chromophoric and auxochromic groups, enabling the synthesis of a diverse library of novel colorants. Furthermore, the intermediate 2-aminostyrene can be used in other cyclization reactions or as a monomer in polymerization to create functional materials.

References

- Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydr

- A Simple Synthesis of Anilines by LiAlH4/TiCl4 Reduction of Arom

- Ullmann condens

- A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activ

- 1-(1-chloroethyl)-2-nitrobenzene. ChemicalBook.

- Synthesis of Substituted Quinolines by the Electrophilic Cycliz

- Aniline-Promoted Cyclization-Replacement Cascade Reactions of 2-Hydroxycinnamaldehydes with Various Carbonic Nucleophiles through In Situ Formed N,O-Acetals. PubMed.

- Dichloronitrobenzene Isomers: Versatile Precursors in Chemical Synthesis. Benchchem.

- Chemoselective nitro reduction and hydroamination using a single iron c

- Aniline Synthesis via Tin Reduction (Science Explained). YouTube.

- Ullmann Reaction. Thermo Fisher Scientific - ES.

- Ullmann Condens

- 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS CAS-No. Loba Chemie.

- 1-Chloro-2-nitrobenzene. PubChem.

- SAFETY D

- 2-nitrostyrene, a phantom compound? Sciencemadness.org.

- Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. MDPI.

- material safety data sheet - ortho chloro nitro benzene (oncb). oxfordlabchem.com.

- Material Safety Data Sheet - 1-Chloro-2-nitrobenzene, 99+%. Cole-Parmer.

- Synthesis of a series of Homo-Bifunctional Azo Reactive dyes and Evaluation of their dyeing properties on Silk fabric. Mediterranean Journal of Basic and Applied Sciences.

- Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. ijirset.

- 1-Chloro-2-nitrobenzene 99 88-73-3. Sigma-Aldrich.

Sources

- 1. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemoselective nitro reduction and hydroamination using a single iron catalyst - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04471E [pubs.rsc.org]

- 3. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium [mdpi.com]

- 5. 1-(1-chloroethyl)-2-nitrobenzene [chemicalbook.com]

- 6. 1-Chloro-2-nitrobenzene | C6H4ClNO2 | CID 6945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. oxfordlabchem.com [oxfordlabchem.com]

- 9. lobachemie.com [lobachemie.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

Troubleshooting & Optimization

Purification techniques for crude 1-(1-chloroethyl)-2-nitrobenzene

This guide provides technical support for the purification of 1-(1-chloroethyl)-2-nitrobenzene (CAS: 20705-18-2), a secondary benzylic chloride often used as an intermediate in the synthesis of indoles and modified phenethylamines.[1][2]

Technical Advisory: This molecule combines a secondary benzylic halide with an ortho-nitro group .[1][2] This structural pairing creates significant thermal instability.[1][2] The compound is prone to rapid dehydrohalogenation (loss of HCl) to form 2-nitrostyrene if heated, and hydrolysis to 1-(2-nitrophenyl)ethanol if exposed to moisture on acidic supports.[1][2]

Part 1: Chemical Profile & Safety Assessment

| Property | Data | Technical Note |

| Structure | Benzene ring, 1-NO₂, 2-CH(Cl)CH₃ | Sterically congested; Chiral (usually racemic).[1][2] |

| Physical State | Yellowish oil or low-melting solid | Supercools easily; often persists as an oil.[1][2] |

| Stability | Thermally Labile | Decomposes >80°C (vac) or >150°C (atm) to 2-nitrostyrene.[1][2] |

| Reactivity | Moisture Sensitive | Hydrolyzes to alcohol on acidic silica or in wet solvents.[2] |

| Safety | Lachrymator / Potential Explosive | Distillation residues may be shock-sensitive.[1][2] Use blast shields.[1][2] |

Part 2: Purification Decision Matrix

Before selecting a method, analyze your crude mixture's purity (GC-MS or NMR).[1][2]

Figure 1: Decision matrix for selecting the optimal purification route based on crude purity and impurity profile.

Part 3: Detailed Protocols

Method A: High-Vacuum Short Path Distillation (Preferred for Scale >10g)

Best for removing non-volatile tars and inorganic salts.[1][2] Not suitable if the product contains significant amounts of thermally unstable precursors.[1][2]

The Challenge: The secondary chloride undergoes thermal elimination (E1/E2) to form 2-nitrostyrene and HCl.[1][2] The HCl generated catalyzes further decomposition (autocatalytic).[2]

Protocol:

-

Pre-treatment: Dissolve crude oil in Et₂O.[1][2] Wash with cold 5% NaHCO₃ (to remove acid traces).[2] Dry over MgSO₄ (anhydrous). Do not skip this. Acid traces lower the decomposition temperature.[2]

-

Apparatus: Use a Short Path Distillation head (minimal distance between pot and condenser).

-

Vacuum: High vacuum is mandatory (< 1.0 mmHg ).

-

Target: 0.1–0.5 mmHg is ideal.[2]

-

-

Heating: Use an oil bath. Do not use a heating mantle (hot spots cause explosions).[2]

-

Collection:

Critical Warning: If the bath temperature exceeds 140°C and no distillation occurs, STOP . The compound is likely polymerizing or decomposing.[2]

Method B: Buffered Flash Chromatography (High Purity / Small Scale)

Best for separating the chloride from the alcohol hydrolysis product (1-(2-nitrophenyl)ethanol).[1]

The Challenge: Standard Silica Gel (pH ~5) is acidic enough to catalyze the hydrolysis of the benzylic chloride back to the alcohol during the column run.[1][2]

Protocol:

-

Stationary Phase Preparation:

-

Eluent System:

-

Execution: Run the column fast . Do not let the compound sit on the silica for >1 hour.[2]

-

Evaporation: Rotary evaporate at <30°C . Higher temperatures during concentration can cause degradation.[1][2]

Part 4: Troubleshooting & FAQs

Q1: My distilled product has turned dark brown/red overnight. What happened?

Diagnosis: Autocatalytic decomposition.[1][2] Mechanism: A small amount of HCl was liberated (likely during distillation), which catalyzed the elimination of more HCl, forming 2-nitrostyrene. 2-nitrostyrene polymerizes or oxidizes to form colored species (NOx formation).[1] Corrective Action:

-

Store the purified oil over a few pellets of activated 4Å molecular sieves or a stabilizer like solid Na₂CO₃ (anhydrous) to scavenge acid.[2]

-

Store at -20°C under Argon.

Q2: NMR shows a doublet at ~1.5 ppm and a quartet at ~5.5 ppm, but also a broad singlet.[2] Is this wet?

Diagnosis: You likely have the alcohol impurity (1-(2-nitrophenyl)ethanol).[1][2]

-

Chloride Signals: ~1.8 ppm (d, 3H, CH₃), ~5.9 ppm (q, 1H, CH-Cl).[2]

-

Alcohol Signals: ~1.5 ppm (d, 3H, CH₃), ~5.4 ppm (q, 1H, CH-OH).[2] Fix: The boiling points are too close for easy distillation separation. Use Method B (Buffered Chromatography) .[2]

Q3: Can I recrystallize it?

Answer: Only if it is very pure. The compound has a low melting point (often supercooled liquid).[2] If it solidifies:

-

Dissolve in minimal Pentane or Heptane at room temperature.[1][2]

-

Cool to -78°C (Dry ice/Acetone bath).

-

Warning: Impurities (especially the styrene derivative) often inhibit crystallization, resulting in an "oil-out."[1][2]

Q4: During synthesis (from alcohol + SOCl₂), the reaction turned black.

Diagnosis: Thermal elimination during synthesis. Fix:

-

Perform the chlorination at 0°C to 10°C .

-

Add Pyridine (1.1 eq) or DMF (catalytic) to scavenge the HCl produced during the reaction.[2]

-

Do not reflux.[1][2] The secondary benzylic position is reactive enough to convert at Room Temp.[2]

Part 5: Mechanistic Visualization (Decomposition)

Understanding the decomposition is vital for handling.[2]

Figure 2: Thermal elimination pathway.[1][2] The liberation of HCl creates a feedback loop, accelerating decomposition.[2] This necessitates base-washing and low-temperature handling.[1][2]

References

-

ChemicalBook. (2023).[1][2][3] 1-(1-chloroethyl)-2-nitrobenzene - Product Properties and CAS 20705-18-2.[1][2] Link

-

National Institute of Standards and Technology (NIST). (2023).[1][2] Benzene, 1-(chloromethyl)-2-nitro- (Analogous Primary Chloride Data for Stability Comparison). NIST Chemistry WebBook, SRD 69.[1][2] Link[1][2]

-

BenchChem. (2025).[1][2] Reactivity Analysis of Benzylic Chlorides: Ortho vs Para Effects. Link[1][2]

-

Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[1][2] (General protocols for handling thermally labile benzylic halides).

Sources

Stabilizing 1-(1-chloroethyl)-2-nitrobenzene during storage and handling

To: Research Team From: Technical Support Center (Senior Application Scientist) Subject: Technical Guide: Stabilization & Handling of 1-(1-chloroethyl)-2-nitrobenzene

Executive Summary: The Stability Paradox

You are working with 1-(1-chloroethyl)-2-nitrobenzene (CAS: 862093-93-4), a compound that presents a unique "stability paradox."[1] It combines the reactivity of a secondary benzylic chloride (prone to hydrolysis and elimination) with the photochemistry of an ortho-nitrobenzyl system (engineered by nature to be photolabile).[1]

This molecule is not just "unstable"; it is actively designed by its electronic structure to degrade under two common laboratory conditions: light and moisture .[1]

-

The Critical Insight : The ortho-nitro group is not just a bystander; it acts as an internal photon-harvesting antenna that can abstract the benzylic hydrogen upon UV-visible light exposure, triggering an irreversible rearrangement (Norrish Type II-like mechanism).[1]

-

The Consequence : Standard "cold storage" is insufficient if the sample is exposed to ambient lab light or moisture.[1]

Storage & Handling Protocols

A. The "Golden Rules" of Storage

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C (Freezer) | Slows the rate of spontaneous elimination (to 2-nitrostyrene) and hydrolysis.[1] |

| Light | Strict Darkness | The o-nitrobenzyl moiety is a photocage .[1] Ambient fluorescent light can trigger degradation within hours. Use amber vials wrapped in foil. |

| Atmosphere | Argon/Nitrogen | Oxygen is less of a threat than moisture.[1] Benzylic chlorides hydrolyze rapidly to alcohols and HCl. HCl autocatalyzes further degradation. |

| Container | Glass (Teflon-lined) | Avoid metals.[1] HCl evolution can corrode metal caps, releasing Lewis acidic metal salts (FeCl₃) that catalyze polymerization.[1] |

B. Handling Workflow (Step-by-Step)

Scenario : You need to withdraw 50 mg for a reaction.

-

Equilibration : Remove the foil-wrapped vial from the freezer. Do NOT open immediately.

-

Why? Opening a cold vial condenses atmospheric moisture directly into the product.

-

Action: Place in a desiccator and allow it to warm to room temperature (approx. 30 mins).

-

-

Environment : Work under low-light conditions (dim the hood sash or use red light) if handling for >5 minutes.

-

Withdrawal :

-

Flush the headspace with dry Argon/Nitrogen before and after sampling.

-

Use a glass pipette or stainless steel needle (avoid aluminum).[1]

-

-

Resealing : Wrap the cap interface with Parafilm, re-wrap in foil, and return to -20°C immediately.

Troubleshooting & Diagnostics (FAQ)

Q1: My sample has turned from yellow to dark brown/green. Is it still usable?

-

Diagnosis : This indicates significant decomposition.[1] The "browning" is often due to the formation of 2-nitrostyrene (via elimination) or polymerization initiated by liberated HCl.[1]

-

Action : Check ¹H-NMR.

-

Look for: Vinyl protons of 2-nitrostyrene (typically

5.5–7.0 ppm region) or the benzylic proton of the alcohol hydrolysis product ( -

Solution: If degradation is <10%, you can purify (see Protocol below). If >10%, repurification may be difficult due to the similar polarity of the styrene byproduct.[1]

-

Q2: I see a white precipitate in the oil. What is it?

-

Diagnosis : This is likely 1-(2-nitrophenyl)ethanol (hydrolysis product) which may be solid, or potential salts if the HCl reacted with a metal lid.[1]

-

Action : Filter through a small plug of anhydrous MgSO₄ or cotton during your workup.[1]

Q3: Can I distill this compound?

-

WARNING : Do NOT distill at atmospheric pressure.

-

Risk: Nitro compounds are potentially explosive at high temperatures. Benzylic chlorides eliminate HCl upon heating. The combination can lead to a "runaway" decomposition.

-

Safe Path: Only use high-vacuum distillation (<0.1 mmHg) at the lowest possible bath temperature, or preferably, use column chromatography.[1]

Experimental Protocol: Rescue & Purification

Use this protocol if your material has degraded (approx. 85-90% purity).[1]

Technique: Rapid Silica Filtration (Flash Chromatography) Note: Standard silica is slightly acidic and can catalyze further hydrolysis.[1] We must neutralize it.

-

Slurry Preparation : Mix Silica Gel 60 with 1% Triethylamine (Et₃N) in Hexanes to neutralize surface acidity.

-

Loading : Dissolve your crude material in a minimum amount of Toluene or Hexane/DCM (1:1).[1]

-

Avoid: Methanol or Ethanol (will react with the chloride).[1]

-

-

Elution : Run a gradient of Hexanes

5-10% Ethyl Acetate/Hexanes . -

Concentration : Evaporate solvent at <30°C (water bath). Do not overheat.

Mechanistic Visualization

The following diagram illustrates the three primary "death pathways" for your molecule. Note how Light and Water trigger completely different degradation mechanisms.[1]

Caption: Figure 1. Degradation landscape of 1-(1-chloroethyl)-2-nitrobenzene. Note that HCl evolution (yellow) creates a feedback loop, accelerating further decomposition.[1]

References

-

Bochet, C. G. (2002).[1] "Photolabile protecting groups and linkers." Journal of the Chemical Society, Perkin Transactions 1, 125–142.[1] Link

- Relevance: Defines the mechanism of ortho-nitrobenzyl photolysis (the "light sensitivity" issue).

-

Klán, P., et al. (2013).[1] "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119–191.[1] Link[1]

- Relevance: Comprehensive review of nitrobenzyl stability and degradation p

-

Sigma-Aldrich. (n.d.).[1] "Product Specification: 1-(1-chloroethyl)-2-nitrobenzene (CAS 862093-93-4)."[1][2] Link[1]

- Relevance: Confirmation of commercial availability and basic safety d

-

Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

-

Relevance: Foundational text describing the enhanced reactivity (and instability) of secondary benzylic halides.[1]

-

Sources

Technical Support Center: Scale-Up Synthesis of 1-(1-chloroethyl)-2-nitrobenzene

Welcome to the technical support center for the synthesis of 1-(1-chloroethyl)-2-nitrobenzene. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the laboratory and scale-up synthesis of this key intermediate. Our focus is on providing practical, in-depth solutions grounded in chemical principles to ensure a safe, efficient, and reproducible process.

Synthesis Overview: The Foundation of Success

The most common and direct route to 1-(1-chloroethyl)-2-nitrobenzene is the free-radical side-chain chlorination of 2-ethylnitrobenzene. This reaction leverages the stability of the benzylic radical intermediate, which is preferentially formed over radicals on the terminal methyl group or via electrophilic attack on the aromatic ring.

Core Reaction: 2-Ethylnitrobenzene + Chlorinating Agent ---(Initiator / hv)---> 1-(1-Chloroethyl)-2-nitrobenzene + Byproduct

Understanding the mechanism is critical for troubleshooting. The reaction proceeds via a classic free-radical chain reaction:

-

Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide) or UV light (hv) generates initial radicals.

-

Propagation: A chlorine radical abstracts a hydrogen atom from the benzylic position of 2-ethylnitrobenzene, forming a resonance-stabilized benzylic radical. This radical then reacts with the chlorine source to yield the desired product and a new chlorine radical, continuing the chain.

-

Termination: Two radicals combine to end the chain.

Frequently Asked Questions (FAQs)

Q1: Which chlorinating agent is best for scale-up?

The choice of chlorinating agent is a critical decision balancing reactivity, selectivity, safety, and cost. While chlorine gas is economical, its handling poses significant safety risks on a large scale. N-Chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂) are common laboratory reagents that offer better handling characteristics.

| Reagent | Formula | Key Advantages for Scale-Up | Key Challenges for Scale-Up |

| N-Chlorosuccinimide | C₄H₄ClNO₂ | High selectivity for benzylic position; Solid, easier to handle than gases/liquids; Byproduct (succinimide) is easily filtered. | Higher cost; Reaction can be slower; Requires a radical initiator. |

| Sulfuryl Chloride | SO₂Cl₂ | Liquid, easy to add controllably; Often gives clean reactions; Can be initiated thermally or with AIBN. | Highly corrosive; Decomposes to SO₂ and Cl₂; Generates corrosive HCl and SO₂ off-gas. |

| Chlorine Gas | Cl₂ | Most atom-economical and lowest cost. | Highly toxic gas, difficult to handle; Can lead to over-chlorination and ring chlorination if not controlled properly. |

Senior Scientist Recommendation: For initial scale-up (up to 1 kg), N-Chlorosuccinimide (NCS) often provides the best balance of safety and selectivity, minimizing complex side reactions. For larger, cost-driven manufacturing, developing a robust process with sulfuryl chloride or chlorine gas becomes more viable, but requires specialized equipment for handling and scrubbing off-gases.

Troubleshooting Guide: From Bench to Plant

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Section A: Reaction and Process Control

Q2: My reaction is sluggish and conversion is low. What's wrong?

Low conversion is a common scale-up challenge. Before increasing batch size, ensure the reaction kinetics are well-understood.

Possible Causes & Solutions:

-

Inefficient Initiation: The concentration of radicals is too low.

-

Action (Chemical Initiation): Ensure the radical initiator (e.g., AIBN, benzoyl peroxide) is fresh and has been stored correctly. Increase initiator loading incrementally (e.g., from 1 mol% to 2 mol%). Ensure the reaction temperature is appropriate for the initiator's half-life.

-